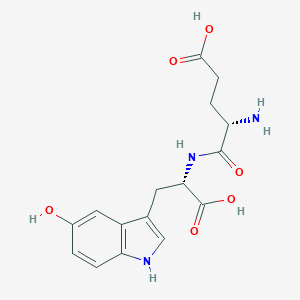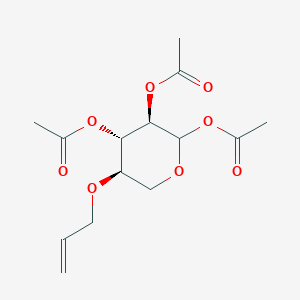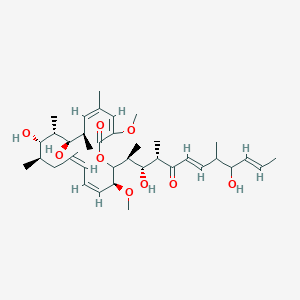
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide, also known as Cmpd-1, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell growth, proliferation, and survival. In
Mécanisme D'action
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide works by binding to the ATP-binding site of CK2, preventing its activity. This results in a variety of downstream effects, including inhibition of cell growth and proliferation, induction of apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. It has also been shown to inhibit inflammation, which is involved in many diseases including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide is its potency and specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, its potency can also be a limitation, as high concentrations may be required for some experiments. Additionally, its effects may be cell type-specific, and further studies are needed to fully understand its effects in different cell types.
Orientations Futures
There are many potential future directions for research on 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide. One area of interest is its potential for combination therapy with other cancer drugs. Another area of interest is its potential as a therapeutic agent for other diseases, such as inflammation and angiogenesis-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and efficacy.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide involves a multi-step process that includes the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-6-methylpyridin-2-amine to form the amide intermediate, which is then reacted with 2-amino-5-chlorobenzonitrile in the presence of a palladium catalyst to form the final product, this compound.
Applications De Recherche Scientifique
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential as a cancer therapeutic agent. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and decrease tumor growth. This compound has been shown to be a potent inhibitor of CK2 both in vitro and in vivo, and has demonstrated efficacy in preclinical models of cancer.
Propriétés
Formule moléculaire |
C14H12Cl2N2O2 |
|---|---|
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
Clé InChI |
RTPREQLFHQGWFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)





